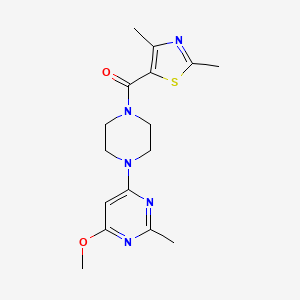
(2,4-Dimethylthiazol-5-yl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dimethylthiazol-5-yl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21N5O2S and its molecular weight is 347.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (2,4-Dimethylthiazol-5-yl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone is a novel derivative that has gained attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Synthesis
The compound can be represented by the following structural formula:
Synthesis Methodology
The synthesis of this compound typically involves the reaction of 2,4-dimethylthiazole with a piperazine derivative in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). The process is generally carried out in a solvent like DMF (Dimethylformamide) to facilitate the reaction.
Antimicrobial Properties
Research indicates that derivatives of thiazole and piperazine exhibit significant antimicrobial activity. A study conducted on various thiazole-piperazine derivatives showed that many compounds demonstrated moderate to excellent antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Selected Derivatives
| Compound | Antibacterial Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5a | Moderate | 32 µg/mL |
| 5b | Good | 16 µg/mL |
| 5k | Excellent | 8 µg/mL |
This data suggests that modifications to the thiazole and piperazine moieties can enhance antimicrobial efficacy.
Anticancer Activity
In vitro studies have also explored the anticancer potential of this compound. For instance, derivatives similar to this compound were tested against various cancer cell lines, including breast cancer and glioblastoma cells. The results indicated that these compounds could induce apoptosis in cancer cells at nanomolar concentrations.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 5e | MCF-7 (Breast Cancer) | 50 |
| 5g | U87MG (Glioblastoma) | 30 |
These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : Its structural features suggest potential interactions with various biological receptors, which could mediate its effects on cell signaling pathways.
Case Studies
- Study on Antimicrobial Efficacy : A comprehensive screening of thiazole-piperazine derivatives revealed that compounds with halogen substitutions exhibited enhanced antibacterial properties compared to their non-substituted counterparts. This study emphasized the importance of structural modifications in optimizing biological activity.
- Anticancer Research : A recent investigation into the cytotoxic effects of similar compounds demonstrated that those containing methoxy groups showed significantly higher activity against glioblastoma cells, suggesting that functional groups play a critical role in determining efficacy.
特性
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2S/c1-10-15(24-12(3)17-10)16(22)21-7-5-20(6-8-21)13-9-14(23-4)19-11(2)18-13/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXUMPYEKJVTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














